molecular formula C14H13ClF3NO3S2 B2670805 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034530-12-4

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2670805
CAS RN: 2034530-12-4
M. Wt: 399.83
InChI Key: IKEGYNUYICLMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClF3NO3S2 and its molecular weight is 399.83. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancements Through Sulfonamide Derivatives

One study focuses on SB-399885, a potent and selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound, structurally related to sulfonamides, demonstrates significant potential in reversing age-dependent deficits in spatial learning and memory in aged rats, suggesting implications for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer and Photodynamic Therapy Applications

Another study describes the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase reveals their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury. This pathway is implicated in various neurological disorders, highlighting the therapeutic potential of these compounds (Röver et al., 1997).

Endothelin Receptor Antagonism

Another significant application of sulfonamide derivatives is in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm through oral administration of endothelin receptor antagonists. This study underscores the potential of sulfonamide derivatives in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Development of Nonsteroidal Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists offers insights into their roles in treating diseases like uterine leiomyoma and breast cancer. These findings highlight the structural diversity and potential of sulfonamide derivatives in therapeutic applications (Yamada et al., 2016).

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3NO3S2/c1-22-11(12-5-6-13(15)23-12)8-19-24(20,21)10-4-2-3-9(7-10)14(16,17)18/h2-7,11,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEGYNUYICLMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

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